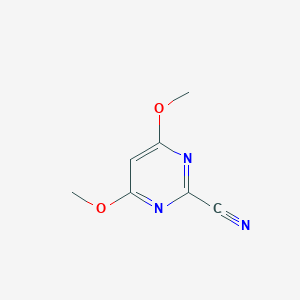

4,6-Dimethoxypyrimidine-2-carbonitrile

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,6-dimethoxypyrimidine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2/c1-11-6-3-7(12-2)10-5(4-8)9-6/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBOPKHTARFXNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70614310 | |

| Record name | 4,6-Dimethoxypyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139539-63-2 | |

| Record name | 4,6-Dimethoxypyrimidine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70614310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,6-Dimethoxypyrimidine-2-carbonitrile

This technical guide provides a comprehensive overview of the synthetic routes for 4,6-dimethoxypyrimidine-2-carbonitrile, a key intermediate in the development of various specialized chemical compounds. The information is tailored for researchers, scientists, and professionals in the field of drug development and materials science. This document details established experimental protocols, presents quantitative data in a structured format, and includes visual diagrams of the synthetic pathways to facilitate understanding.

Synthetic Pathways and Methodologies

The synthesis of this compound can be approached through several strategic routes. The most prominent methods involve the functionalization of a pre-existing pyrimidine core. A common strategy relies on the conversion of a thioether or sulfonyl group at the 2-position of a 4,6-dimethoxypyrimidine ring into a nitrile group. An alternative approach involves the direct construction of the pyrimidine ring with the required substituents.

One well-documented pathway commences with a dichloropyrimidine derivative. This route involves a two-step nucleophilic substitution to introduce the methoxy groups, followed by the installation and conversion of a sulfur-based functional group to the desired nitrile.

Another effective method starts from 2-chloro-4,6-dimethoxypyrimidine. This intermediate undergoes nucleophilic substitution with a methyl mercaptide salt to yield 4,6-dimethoxy-2-methylthiopyrimidine. Subsequent oxidation of the thioether to a more reactive methylsulfonyl group sets the stage for the final nucleophilic substitution with a cyanide salt to furnish the target molecule.[1]

A third synthetic strategy begins with the chlorination of 4,6-dihydroxy-2-methylthiopyrimidine using phosphorus oxychloride. The resulting 4,6-dichloro-2-methylthiopyrimidine is then subjected to catalytic methoxylation, followed by oxidation of the methylthio group to a methylsulfonyl group, which is a good leaving group for the subsequent cyanation step.[2]

The following sections provide detailed experimental protocols and quantitative data for these key synthetic transformations.

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine from 2-Chloro-4,6-dimethoxypyrimidine[1]

This procedure details the nucleophilic substitution of the chlorine atom in 2-chloro-4,6-dimethoxypyrimidine with a methylthio group.

Materials:

-

2-Chloro-4,6-dimethoxypyrimidine

-

Sodium methyl mercaptide (25% solution)

-

Tetrabutylammonium bromide

-

Methanol

-

Isopropanol

-

Water

Procedure:

-

A mixture of 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide (30.1 g, 107 mmol), and methanol (80 mmol) is prepared in a suitable reaction vessel.

-

The reaction mixture is heated to 45 °C and maintained at a temperature between 45-50 °C for 2 hours.

-

During the reaction, an off-white precipitate will form.

-

Upon completion, the precipitate is collected by vacuum filtration.

-

The collected solid is washed with cool water.

-

The crude product is recrystallized from a 2:1 mixture of isopropanol and water to yield pure 4,6-dimethoxy-2-methylthiopyrimidine as colorless crystals.

Protocol 2: Oxidation of 4,6-Dimethoxy-2-methylthiopyrimidine to 4,6-Dimethoxy-2-methylsulfonylpyrimidine[1]

This protocol describes the oxidation of the thioether to a sulfone using hydrogen peroxide as the oxidant.

Materials:

-

4,6-Dimethoxy-2-methylthiopyrimidine

-

Hydrogen peroxide

-

Sodium tungstate dihydrate

Procedure:

-

4,6-Dimethoxy-2-methylthiopyrimidine is dissolved in a suitable solvent.

-

A catalytic amount of sodium tungstate dihydrate is added to the solution.

-

Hydrogen peroxide is added dropwise to the reaction mixture while maintaining appropriate temperature control.

-

The reaction is monitored for completion by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is worked up to isolate the 4,6-dimethoxy-2-methylsulfonylpyrimidine.

Protocol 3: Synthesis of 4,6-Bis(benzyloxy)pyrimidine-2-carbonitrile[3]

While this protocol yields a benzyloxy-substituted analog, the final cyanation step is directly applicable to the synthesis of this compound from the corresponding methylsulfonylpyrimidine.

Materials:

-

4,6-Bis(benzyloxy)-2-(methylsulfonyl)pyrimidine

-

Potassium cyanide (KCN)

-

18-Crown-6

-

Acetonitrile (MeCN)

-

Diethyl ether (Et2O)

-

Water

Procedure:

-

To a stirred mixture of 4,6-bis(benzyloxy)-2-(methylsulfonyl)pyrimidine (370 mg, 1.00 mmol) in acetonitrile (5 mL) at approximately 20 °C, add 18-crown-6 (26 mg, 0.10 mmol) in one portion.

-

Subsequently, add potassium cyanide (195 mg, 3.00 mmol).

-

The mixture is protected from moisture with a CaCl2 drying tube and stirred at this temperature for 24 hours, or until complete consumption of the starting material is observed by TLC.

-

After the reaction is complete, add diethyl ether (20 mL) and water (10 mL).

-

The two layers are separated, and the aqueous layer is extracted with an additional 10 mL of diethyl ether.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the key synthetic steps.

| Table 1: Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine [1] | |

| Parameter | Value |

| Starting Material | 2-Chloro-4,6-dimethoxypyrimidine |

| Reagents | Sodium methyl mercaptide, Tetrabutylammonium bromide |

| Solvent | Methanol |

| Temperature | 45-50 °C |

| Reaction Time | 2 hours |

| Product | 4,6-Dimethoxy-2-methylthiopyrimidine |

| Yield | 95.6% |

| Melting Point | 52.5-53.8 °C |

| Table 2: Oxidation to 4,6-Dimethoxy-2-methylsulfonylpyrimidine [1] | |

| Parameter | Value |

| Starting Material | 4,6-Dimethoxy-2-methylthiopyrimidine |

| Oxidant | Hydrogen peroxide |

| Catalyst | Sodium tungstate dihydrate |

| Product | 4,6-Dimethoxy-2-methylsulfonylpyrimidine |

| Yield | 95% |

| Table 3: Cyanation of a 2-Methylsulfonylpyrimidine Derivative [3] | |

| Parameter | Value |

| Starting Material | 4,6-Disubstituted-2-(methylsulfonyl)pyrimidine |

| Cyanide Source | Potassium cyanide (KCN) |

| Phase Transfer Catalyst | 18-Crown-6 |

| Solvent | Acetonitrile (MeCN) |

| Temperature | ~20 °C |

| Reaction Time | 24 hours |

| Product | 4,6-Disubstituted-pyrimidine-2-carbonitrile |

| Molar Ratio (Substrate:KCN:18-Crown-6) | 1 : 3 : 0.1 |

Visualizing the Synthesis

The following diagrams illustrate the primary synthetic pathways to this compound.

Caption: Synthetic route starting from 2-chloro-4,6-dimethoxypyrimidine.

Caption: Synthetic route starting from 4,6-dihydroxy-2-methylthiopyrimidine.

Conclusion

The synthesis of this compound is achievable through well-established multi-step procedures. The choice of a particular route may depend on the availability of starting materials, scalability, and safety considerations. The protocols and data presented in this guide offer a solid foundation for the successful laboratory-scale synthesis of this valuable chemical intermediate. Further optimization of reaction conditions may be necessary to adapt these procedures for large-scale production.

References

An In-depth Technical Guide to 4,6-Dimethoxypyrimidine-2-carbonitrile

CAS Number: 139539-63-2

This technical guide provides a comprehensive overview of 4,6-Dimethoxypyrimidine-2-carbonitrile, a heterocyclic organic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document details its physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential biological activities based on structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₇N₃O₂ | - |

| Molecular Weight | 165.15 g/mol | - |

| Appearance | White to off-white solid | Inferred from related compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and methanol. | Inferred from related compounds |

| CAS Number | 139539-63-2 | [cite: ] |

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a generalized procedure based on the nucleophilic substitution of chloro-pyrimidines with alkoxides, a common reaction in heterocyclic chemistry.

Materials:

-

4,6-Dichloropyrimidine-2-carbonitrile

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous methanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,6-Dichloropyrimidine-2-carbonitrile (1.0 equivalent) in anhydrous methanol.

-

Addition of Base: To the stirred solution, add sodium methoxide (2.2 equivalents) portion-wise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add water and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Potential Biological Activity and Applications in Drug Discovery

Direct biological studies on this compound are limited in the available literature. However, the pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active compounds. The potential biological activities of the title compound can be extrapolated from structurally similar molecules.

Workflow for Investigating Biological Potential

Caption: A generalized workflow for the biological evaluation of the title compound.

Anticipated Biological Roles:

-

Anticancer Activity: Pyrimidine derivatives are known to exhibit anticancer properties by targeting various cellular pathways. For instance, some pyrimidine-5-carbonitrile derivatives have shown potent inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.[1] The presence of the cyano group and the dimethoxy substitutions on the pyrimidine ring of the title compound may confer cytotoxic or cytostatic effects on cancer cell lines.

-

Kinase Inhibition: The pyrimidine core is a common scaffold in the design of kinase inhibitors. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, interacting with the hinge region of the ATP-binding pocket of various kinases. It is plausible that this compound could serve as a starting point for the development of inhibitors for specific kinases involved in disease signaling pathways.

-

Anti-inflammatory Properties: Certain pyrimidine derivatives have demonstrated anti-inflammatory activity.[2] This is often achieved through the modulation of inflammatory signaling pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production.

It is important to emphasize that these potential biological activities are based on the known pharmacology of the pyrimidine scaffold and require experimental validation for this compound.

Conclusion

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. This technical guide has provided essential information on its physicochemical properties, a proposed synthetic route, and an outlook on its potential biological activities. Further experimental investigation is warranted to fully elucidate its synthetic accessibility and pharmacological profile, which may lead to the development of novel therapeutic agents.

References

- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,6-Dimethoxypyrimidine-2-carbonitrile: A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 4,6-Dimethoxypyrimidine-2-carbonitrile. This compound has emerged as a significant building block in the field of medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. This document consolidates available data on its properties, offers detailed experimental protocols for its synthesis and characterization, and explores its role in drug discovery and development. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound (CAS No. 139539-63-2) is a substituted pyrimidine derivative that has garnered interest as a versatile intermediate in organic synthesis.[1] Its structural features, including the electron-deficient pyrimidine core and the reactive nitrile group, make it a valuable precursor for the synthesis of more complex heterocyclic compounds. Notably, it is classified as a "Protein Degrader Building Block," highlighting its crucial role in the design and synthesis of PROTACs, a novel therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1]

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 139539-63-2 | [1] |

| Molecular Formula | C₇H₇N₃O₂ | [1] |

| Molecular Weight | 165.152 g/mol | [1] |

| Appearance | Solid (predicted) | General knowledge for similar small molecules |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from the solubility of similar pyrimidine derivatives.[2] |

| Storage | Room temperature | [1] |

Spectroscopic Data (Predicted)

Direct experimental spectroscopic data for this compound is limited. The following tables provide predicted spectroscopic characteristics based on the analysis of structurally related compounds, such as 2-amino-4,6-dimethoxypyrimidine and 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine.[3][4]

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.0-6.2 | s | 1H | H-5 (pyrimidine ring) |

| ~4.0-4.1 | s | 6H | 2 x -OCH₃ |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C4, C6 |

| ~160 | C2 |

| ~115 | -C≡N |

| ~90 | C5 |

| ~55 | -OCH₃ |

Table 4: Predicted FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230-2240 | Strong | C≡N stretching |

| ~1600-1550 | Medium-Strong | C=N and C=C stretching (pyrimidine ring) |

| ~1480-1400 | Medium | CH₃ bending |

| ~1250-1000 | Strong | C-O-C stretching |

Table 5: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 165.05 | [M]⁺ (Molecular ion) |

| 150.03 | [M-CH₃]⁺ |

| 134.03 | [M-OCH₃]⁺ |

Experimental Protocols

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be inferred from the synthesis of structurally similar compounds. A common strategy involves the nucleophilic substitution of a suitable precursor. The following is a proposed experimental protocol based on established pyrimidine chemistry.

Workflow for the Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Materials:

-

2-Amino-4,6-dichloropyrimidine

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Hydrochloric acid (HCl)

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

Step 1: Synthesis of 4,6-Dichloropyrimidine-2-carbonitrile (Sandmeyer Reaction)

-

In a round-bottom flask, dissolve 2-amino-4,6-dichloropyrimidine in aqueous HCl and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide in water.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence should be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product with dichloromethane.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4,6-dichloropyrimidine-2-carbonitrile.

Step 2: Synthesis of this compound

-

Dissolve the crude 4,6-dichloropyrimidine-2-carbonitrile in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol (2.2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Spectroscopic Characterization Protocols

Workflow for Spectroscopic Analysis

Caption: Workflow for the structural elucidation of the synthesized compound.

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, for Attenuated Total Reflectance (ATR)-FT-IR, place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique such as electrospray ionization (ESI) or electron impact (EI).

-

Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern.

Applications in Drug Discovery and Development

The primary application of this compound in drug discovery is as a key building block for the synthesis of PROTACs.

Role in PROTACs

PROTACs are heterobifunctional molecules that consist of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5] The 4,6-dimethoxypyrimidine moiety can be incorporated into the PROTAC structure, often as part of the linker or as a scaffold to which the target-binding ligand and the E3 ligase ligand are attached. The nitrile group provides a versatile handle for further chemical modifications and linker attachment through various chemical reactions.

Logical Relationship in PROTAC-mediated Protein Degradation

Caption: The role of a PROTAC in inducing targeted protein degradation.

Potential in Targeting Signaling Pathways

While specific studies detailing the effects of this compound on cellular signaling pathways are not yet prevalent, its use in PROTACs implies an indirect but potent influence on these pathways. By targeting and degrading key proteins within a signaling cascade (e.g., kinases, transcription factors), PROTACs developed from this building block have the potential to modulate a wide range of cellular processes implicated in diseases such as cancer, inflammation, and neurodegeneration. The pyrimidine scaffold itself is a well-known pharmacophore that can interact with various biological targets.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its utility as a precursor for PROTACs positions it at the forefront of innovative therapeutic strategies. This technical guide has provided a consolidated overview of its known properties and offers detailed, practical protocols for its synthesis and characterization. Further research into the specific biological activities of derivatives of this compound is warranted and is expected to unveil novel therapeutic agents for a variety of diseases.

References

- 1. calpaclab.com [calpaclab.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Structure of 4,6-Dimethoxypyrimidine-2-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4,6-dimethoxypyrimidine-2-carbonitrile. Due to the limited availability of direct experimental data in the public domain for this specific compound, this guide leverages data from closely related analogs to present a robust methodology for its characterization. The protocols and analyses detailed herein are based on established chemical principles and provide a predictive framework for researchers working with this and similar molecules.

Compound Identity and Properties

This compound is a substituted pyrimidine with potential applications in medicinal chemistry and materials science. A summary of its key identifiers and predicted physicochemical properties is presented below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 139539-63-2 | [1] |

| Molecular Formula | C₇H₇N₃O₂ | [1] |

| Molecular Weight | 165.15 g/mol | [1] |

| Canonical SMILES | COC1=CC(=NC(=N1)C#N)OC | [2] |

| InChIKey | JKBOPKHTARFXNE-UHFFFAOYSA-N | [2] |

| Predicted XLogP | 0.9 | [2] |

| Predicted Density | 1.26 g/cm³ | [3] |

| Predicted Boiling Point | 339.9 °C at 760 mmHg | [3] |

| Predicted Flash Point | 159.4 °C | [3] |

Proposed Synthesis and Experimental Protocol

A plausible synthetic route for this compound can be adapted from the synthesis of analogous compounds, such as 4,6-bis(benzyloxy)pyrimidine-2-carbonitrile.[4] The proposed two-step synthesis involves the preparation of a sulfonylpyrimidine intermediate followed by a nucleophilic substitution with cyanide.

Step 1: Synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine (Intermediate)

This protocol is adapted from the synthesis of 4,6-dimethoxy-2-methylthiopyrimidine and its subsequent oxidation.[5]

-

Materials: 2-chloro-4,6-dimethoxypyrimidine, sodium methyl mercaptide (NaSMe), methanol, hydrogen peroxide, sodium tungstate dihydrate, acetic acid.

-

Procedure for 4,6-Dimethoxy-2-(methylthio)pyrimidine:

-

In a round-bottom flask, dissolve 2-chloro-4,6-dimethoxypyrimidine in methanol.

-

Add a solution of sodium methyl mercaptide in methanol dropwise at room temperature.

-

Stir the reaction mixture at 45-50°C for 2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture and isolate the product by filtration.

-

-

Procedure for Oxidation to Sulfone:

-

Suspend the synthesized 4,6-dimethoxy-2-(methylthio)pyrimidine in acetic acid.

-

Add sodium tungstate dihydrate as a catalyst.

-

Slowly add hydrogen peroxide (35% aqueous solution) while maintaining the temperature at 45°C.

-

Continue stirring at 55°C for an additional 4 hours.

-

Cool the reaction mixture and isolate the crude 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine by filtration.

-

Purify the product by recrystallization.

-

Step 2: Synthesis of this compound

This step is based on the cyanation of a similar sulfonylpyrimidine.[4]

-

Materials: 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, potassium cyanide (KCN), acetonitrile (MeCN), 18-crown-6.

-

Procedure:

-

In a dry flask under an inert atmosphere, dissolve 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine in anhydrous acetonitrile.

-

Add 18-crown-6 (catalytic amount) followed by potassium cyanide.

-

Stir the mixture at room temperature for 24 hours, monitoring by TLC.

-

After completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Analog Data: 2-Amino-4,6-dimethoxypyrimidine [6]

| ¹H NMR | Signal | Multiplicity | Integration | Assignment |

| ~3.8 ppm | Singlet | 6H | Two -OCH₃ groups | |

| ~5.3 ppm | Singlet | 1H | Pyrimidine C5-H | |

| ~6.5 ppm | Broad Singlet | 2H | -NH₂ protons |

| ¹³C NMR | Signal | Assignment |

| ~53 ppm | -OCH₃ carbons | |

| ~78 ppm | Pyrimidine C5 | |

| ~163 ppm | Pyrimidine C2 | |

| ~171 ppm | Pyrimidine C4 & C6 |

Expected Data for this compound:

-

¹H NMR: A singlet for the two equivalent methoxy groups (~4.0 ppm) and a singlet for the pyrimidine C5 proton (~6.0-7.0 ppm). The broad singlet for the amino protons would be absent.

-

¹³C NMR: Resonances for the methoxy carbons (~55 ppm), the pyrimidine C5 carbon (~90-100 ppm), the nitrile carbon (~115-120 ppm), and the pyrimidine C2, C4, and C6 carbons (downfield shifts).

Infrared (IR) Spectroscopy

Analog Data: 2-Amino-4,6-dimethoxypyrimidine [7]

| Wavenumber (cm⁻¹) | Vibration |

| ~3400-3200 | N-H stretching (amine) |

| ~2950-2850 | C-H stretching (alkoxy) |

| ~1600-1450 | C=N and C=C stretching (pyrimidine ring) |

| ~1250-1050 | C-O stretching (alkoxy) |

Expected Data for this compound:

The key differentiating feature would be the presence of a sharp, medium-intensity peak around 2220-2260 cm⁻¹ , characteristic of a C≡N (nitrile) stretch. The N-H stretching bands would be absent.

Mass Spectrometry (MS)

Predicted Data for this compound [2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 166.06111 |

| [M+Na]⁺ | 188.04305 |

| [M]⁺ | 165.05328 |

Experimental mass spectrometry would be used to confirm the molecular weight of the synthesized compound, and the fragmentation pattern would provide further structural information.

Potential Biological Activity and Signaling Pathway

While the specific biological targets of this compound have not been extensively studied, pyrimidine derivatives are known to exhibit a wide range of biological activities, including as kinase inhibitors.[8] A hypothesized signaling pathway where this compound could act as an inhibitor is presented below. This is a generalized representation and requires experimental validation.

This guide provides a foundational framework for the synthesis and structural elucidation of this compound. The presented protocols and expected analytical data, derived from closely related compounds, offer a valuable resource for researchers in the field. Further experimental investigation is necessary to confirm the precise spectral characteristics and biological activity of this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. PubChemLite - this compound (C7H7N3O2) [pubchemlite.lcsb.uni.lu]

- 3. Page loading... [guidechem.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. asianpubs.org [asianpubs.org]

- 6. 2-Amino-4,6-dimethoxypyrimidine(36315-01-2) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Activities of N-(2-(Cyano(4,6-dimethoxypyrimidin-2-yl)methyl)phenyl) Substitued Amide Derivatives [yyhx.ciac.jl.cn]

An In-depth Technical Guide to 4,6-Dimethoxypyrimidine-2-carbonitrile Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical overview of 4,6-dimethoxypyrimidine-2-carbonitrile derivatives and their analogs, focusing on their synthesis, potential biological activities, and associated experimental protocols. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and understanding the nuances of its derivatives is crucial for the development of novel therapeutics.

Synthesis of this compound and its Precursors

The synthesis of this compound and its analogs typically involves multi-step reactions starting from readily available pyrimidine precursors. A common strategy involves the conversion of a 2-(methylthio)pyrimidine derivative.

A key intermediate, 4,6-dimethoxy-2-methylthiopyrimidine, can be synthesized from 2-chloro-4,6-dimethoxypyrimidine through nucleophilic substitution with sodium methyl mercaptide, a process that can be carried out in high yields.[1] This intermediate can then be oxidized to the corresponding methylsulfonylpyrimidine, which serves as a precursor for introducing the nitrile group.[1]

Another synthetic route starts with 4,6-dichloro-2-(methylthio)pyrimidine. This compound can be converted to 4,6-dimethoxy-2-(methylthio)pyrimidine. Subsequent oxidation to the sulfone and displacement of the sulfinate group with a cyanide source, such as potassium cyanide (KCN), yields the desired this compound.

The 2-amino-4,6-dimethoxypyrimidine analog can be synthesized from guanidine nitrate and diethyl malonate.[2] This process involves a cyclization reaction to form 2-amino-4,6-dihydroxypyrimidine, followed by methylation.[2]

Biological Activity of Pyrimidine-2-carbonitrile Analogs

While specific biological data for this compound is limited in publicly available literature, extensive research on structurally related pyrimidine-5-carbonitrile and other pyrimidine derivatives provides valuable insights into their potential as therapeutic agents. These analogs have shown promising activity in several areas, including oncology and anti-inflammatory applications.

Anticancer Activity

Numerous pyrimidine derivatives have been investigated for their anticancer properties.[3] The pyrimidine ring is a key structural motif in various anticancer drugs.[3] Analogs of pyrimidine-5-carbonitrile have demonstrated significant cytotoxic activity against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Pyrimidine-5-carbonitrile Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 11e | HCT-116 (Colon) | 1.14 ± 0.01 | [4] |

| MCF-7 (Breast) | 1.54 ± 0.01 | [4] | |

| 12b | HCT-116 (Colon) | Not Reported | [4] |

| MCF-7 (Breast) | Not Reported | [4] | |

| 9d | HCT-116 (Colon) | >10 | [4] |

| MCF-7 (Breast) | >10 | [4] | |

| Sorafenib | HCT-116 (Colon) | 8.96 ± 0.05 | [4] |

| MCF-7 (Breast) | 11.83 ± 0.07 | [4] |

Kinase Inhibition

A significant mechanism through which pyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell proliferation and survival.[3] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis, the formation of new blood vessels that is essential for tumor growth. Several pyrimidine-5-carbonitrile derivatives have been identified as potent VEGFR-2 inhibitors.

Table 2: In Vitro VEGFR-2 Kinase Inhibitory Activity of Pyrimidine-5-carbonitrile Derivatives

| Compound ID | VEGFR-2 IC50 (µM) | Reference |

| 11e | 0.61 ± 0.01 | [4] |

| 12b | 0.53 ± 0.07 | [4] |

| 11c | 1.38 ± 0.03 | [4] |

| 12c | 0.74 ± 0.15 | [4] |

| 9d | 2.41 ± 0.16 | [4] |

| Sorafenib | 0.19 ± 0.15 | [4] |

Anti-inflammatory Activity

Certain pyrimidine derivatives have demonstrated anti-inflammatory and immunomodulatory activities.[3] One mechanism of action is the inhibition of nitric oxide (NO) production. Overproduction of NO is associated with various inflammatory diseases. 5-substituted 2-amino-4,6-dichloropyrimidines have been shown to inhibit immune-activated NO production in mouse peritoneal cells.

Table 3: Inhibition of Nitric Oxide Production by 5-Substituted 2-Amino-4,6-dichloropyrimidines

| Compound | Substituent at C5 | IC50 (µM) |

| B1 | Fluoro | 2 |

| B2 | Methyl | 9 |

| B3 | Ethyl | 15 |

| B4 | Propyl | 20 |

| B5 | Isopropyl | 36 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrimidine derivatives.

Synthesis of 4,6-dimethoxy-2-methylthiopyrimidine[1]

-

A mixture of 2-chloro-4,6-dimethoxy pyrimidine (17.5 g, 100 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), 25% sodium methyl mercaptide (30.1 g, 107 mmol), and methanol (80 mmol) is prepared.

-

The mixture is heated to 45 °C and maintained at 45-50 °C for 2 hours.

-

An off-white precipitate forms, which is collected by vacuum filtration.

-

The solid is washed with cool water and recrystallized from isopropanol:water (2:1) to yield colorless crystals of 4,6-dimethoxy-2-methylthiopyrimidine.

In Vitro Anticancer MTT Assay[4]

-

Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a further 48-72 hours.

-

Reagent Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

In Vitro VEGFR-2 Kinase Inhibition Assay[4]

-

Assay Principle: A human VEGFR-2 tyrosine kinase ELISA kit is utilized for this assay.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant VEGFR-2 kinase, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.

-

Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

-

Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

-

Detection: The amount of substrate phosphorylation is quantified using a specific antibody and a colorimetric or fluorometric detection method.

-

Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined.

Inhibition of Nitric Oxide Production Assay

-

Cell Culture: Mouse leukemic macrophage cells (RAW 264.7) are cultured in a suitable medium.

-

Cell Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce the production of nitric oxide.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

-

Data Analysis: The percentage of inhibition of NO production is calculated, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Visual representations of key processes are essential for understanding the complex biological activities of these compounds.

Caption: A generalized signaling pathway for VEGFR-2 inhibition by pyrimidine-2-carbonitrile derivatives.

Caption: A typical workflow for an in vitro anticancer MTT assay.

Conclusion

This compound derivatives and their analogs represent a promising class of compounds with potential applications in oncology and anti-inflammatory therapies. The synthetic routes to these molecules are well-established, allowing for the generation of diverse libraries for structure-activity relationship studies. While specific biological data for the 4,6-dimethoxy-2-carbonitrile core is an area for future research, the significant anticancer and kinase inhibitory activities observed in structurally related pyrimidine-carbonitriles underscore the potential of this scaffold. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to further explore the therapeutic utility of these compounds. Further investigation into the precise mechanisms of action and in vivo efficacy is warranted to translate the potential of these derivatives into clinical applications.

References

- 1. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial activity and mechanisms of D-3263 against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Unveiling the Potential Biological Activity of 4,6-Dimethoxypyrimidine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 4,6-Dimethoxypyrimidine-2-carbonitrile is limited in publicly available literature. This guide provides a comprehensive overview based on the known activities of structurally similar pyrimidine-based compounds. The information presented herein is intended to serve as a foundation for future research and exploration of this molecule's therapeutic potential.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including essential components of DNA and RNA.[1][2][3] The diverse pharmacological activities exhibited by pyrimidine derivatives have established them as privileged structures in drug discovery.[1][3][4] This technical guide focuses on the potential biological activities of this compound, a molecule whose specific biological profile remains largely uncharacterized. By examining the structure-activity relationships of analogous compounds, we can extrapolate potential therapeutic applications and outline experimental strategies to elucidate its true biological function.

The core structure of this compound features a pyrimidine ring substituted with two methoxy groups at the 4 and 6 positions and a nitrile group at the 2-position. These substitutions are anticipated to significantly influence its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn will dictate its interactions with biological targets.

Potential Biological Activities: An Extrapolative Analysis

Based on the extensive research conducted on analogous pyrimidine derivatives, several potential biological activities can be hypothesized for this compound.

Anticancer Activity

The pyrimidine nucleus is a key pharmacophore in numerous anticancer drugs.[5] Various substituted pyrimidines have demonstrated potent anti-proliferative effects through mechanisms such as the inhibition of protein kinases, which are crucial regulators of cell proliferation and survival.[5]

-

VEGFR-2 Inhibition: Novel pyrimidine-5-carbonitrile derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis in tumors.[6] These compounds have shown significant cytotoxic activities against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer).[6]

Antimicrobial and Antifungal Activity

Numerous pyrimidine derivatives exhibit potent activity against a wide range of bacterial and fungal strains.[1][5] The pyrimidine core can serve as a scaffold for the development of novel anti-infective agents.

Anti-inflammatory and Immunomodulatory Effects

Certain pyrimidine derivatives have demonstrated significant anti-inflammatory and immunomodulatory activities.[2][5] These effects are often mediated through the inhibition of key signaling pathways involved in the inflammatory response.

Antiviral Properties

The pyrimidine core is central to the structure of several antiviral nucleoside analogs. While this compound is not a nucleoside analog, non-nucleoside pyrimidine derivatives have also been reported to possess antiviral activity.[5]

Quantitative Data Summary

The following table summarizes quantitative data from studies on structurally similar pyrimidine derivatives. This data can serve as a benchmark for future investigations into the activity of this compound.

| Compound Class | Target | Assay | Cell Line | Activity (IC50/MIC) | Reference |

| Pyrimidine-5-carbonitrile Derivatives | VEGFR-2 | Kinase Inhibition | - | 0.53 - 2.41 µM | [6] |

| Pyrimidine-5-carbonitrile Derivatives | Anti-proliferative | MTT Assay | HCT-116 | 1.14 - 32.16 µM | [6] |

| Pyrimidine-5-carbonitrile Derivatives | Anti-proliferative | MTT Assay | MCF-7 | 1.14 - 32.16 µM | [6] |

| 2,4,5-trimethoxyphenyl pyrimidine Derivatives | Dopamine D5 Receptor | GloSensor cAMP Assay | HEK293T | EC50: 269.7 ± 6.6 nM | [7] |

| 4-alkylpyrimidine-5-carbonitrile Derivatives | Antimicrobial | MIC Determination | Various Bacteria | - | [8] |

| 4-alkylpyrimidine-5-carbonitrile Derivatives | Anticancer | - | - | - | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to evaluate the biological activity of this compound.

In Vitro Anti-proliferative Activity (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., HCT-116, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 103 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) and a vehicle control for 48 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

-

Assay Principle: Utilize a commercially available VEGFR-2 kinase assay kit (e.g., ELISA-based).

-

Reagent Preparation: Prepare reagents, including VEGFR-2 enzyme, substrate (e.g., a synthetic peptide), and ATP, according to the manufacturer's instructions.

-

Compound Incubation: Incubate various concentrations of this compound with the VEGFR-2 enzyme.

-

Kinase Reaction: Initiate the kinase reaction by adding ATP and the substrate.

-

Detection: Detect the phosphorylated substrate using a specific antibody and a colorimetric or fluorometric detection reagent.

-

Data Analysis: Determine the IC50 value for VEGFR-2 inhibition.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

-

Microorganism Preparation: Prepare standardized inoculums of bacterial or fungal strains.

-

Compound Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate potential signaling pathways that could be modulated by this compound and a general workflow for its biological evaluation.

Caption: Potential inhibition of the VEGFR2 signaling pathway.

Caption: General workflow for biological evaluation.

Conclusion

While direct biological data for this compound is currently unavailable, the extensive research on structurally related pyrimidine derivatives provides a strong rationale for investigating its potential as a therapeutic agent. The extrapolative analysis presented in this guide suggests promising avenues for exploration, particularly in the areas of oncology, infectious diseases, and inflammatory disorders. The detailed experimental protocols and workflow diagrams offer a clear roadmap for researchers to systematically evaluate the biological activities of this compound and elucidate its mechanism of action. Further investigation is warranted to unlock the full therapeutic potential of this compound.

References

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to 4,6-Dimethoxypyrimidine-2-carbonitrile: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethoxypyrimidine-2-carbonitrile is a substituted pyrimidine derivative that holds significance as a versatile intermediate in the synthesis of various biologically active molecules. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and the specific substitution pattern of this compound offers unique electronic and steric properties for further chemical modifications. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, with a focus on its utility in drug discovery and development.

Chemical Properties

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 139539-63-2 | [1] |

| Molecular Formula | C₇H₇N₃O₂ | [1] |

| Molecular Weight | 165.152 g/mol | [1] |

| Appearance | White to off-white crystalline solid (predicted) | |

| Purity | ≥97% (commercially available) | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A key synthetic route involves the conversion of a 2-substituted-4,6-dimethoxypyrimidine, such as a methylthio or sulfonyl derivative, to the corresponding nitrile.

A reported synthesis of this compound involves the following key transformations:

-

Methoxylation: Starting from 4,6-dichloro-2-(methylthio)pyrimidine, a nucleophilic substitution reaction with sodium methoxide yields 4,6-dimethoxy-2-(methylthio)pyrimidine.

-

Oxidation: The methylthio group is then oxidized to a methylsulfonyl group, which is a good leaving group.

-

Cyanation: Finally, the methylsulfonyl group is displaced by a cyanide group using a cyanide salt, such as potassium cyanide, to afford the target molecule, this compound.

Detailed experimental protocols for analogous reactions are described in the literature, providing a strong basis for the synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4,6-dimethoxypyrimidine (a related compound) [2]

This protocol outlines the synthesis of a key intermediate that shares the 4,6-dimethoxypyrimidine core.

-

Step 1: Ring Formation and Hydrolysis:

-

In a 500 ml four-necked flask, guanidine nitrate and diethyl malonate are mixed in a molar ratio of 1-1.5:1 with 5-40 ml of anhydrous methanol.

-

Liquid sodium methoxide is added dropwise to the stirred solution at a temperature of 40-60°C.

-

The reaction mixture is then heated to 68°C and refluxed for 3.5 hours.

-

After the reaction, methanol is recovered by distillation, leaving a white solid.

-

The solid is dissolved in water, filtered, and the pH is adjusted to 5-6 with HCl to precipitate 2-amino-4,6-dihydroxypyrimidine.

-

-

Step 2: Methylation:

-

The crude 2-amino-4,6-dihydroxypyrimidine is placed in an autoclave with dimethyl carbonate (molar ratio 1:2 to 1:10).

-

The mixture is heated to 100-200°C under a pressure of 2-4 MPa for 4-20 hours.

-

After cooling, the insoluble solid is removed by filtration.

-

The filtrate is subjected to reduced pressure distillation to remove the solvent and obtain the crude product.

-

The crude 2-amino-4,6-dimethoxypyrimidine is purified by recrystallization from ethyl acetate.

-

DOT Script for Synthesis of 2-Amino-4,6-dimethoxypyrimidine:

Caption: Synthetic pathway for 2-amino-4,6-dimethoxypyrimidine.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on the analysis of its structure and data from analogous compounds, the following characteristic spectral features can be predicted.

¹H NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.2 | s | 1H | H-5 |

| ~4.0 | s | 6H | 2 x -OCH₃ |

¹³C NMR Spectroscopy (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~172 | C-4, C-6 |

| ~115 | -CN |

| ~105 | C-2 |

| ~90 | C-5 |

| ~55 | -OCH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Assignment |

| ~2230 | C≡N stretching |

| ~1600, 1550 | C=N and C=C stretching (pyrimidine ring) |

| ~1200-1000 | C-O stretching |

| ~2950-2850 | C-H stretching (methyl) |

Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 165, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methyl groups, methoxy groups, and the nitrile group.

Biological Activity and Applications in Drug Discovery

While specific biological activity data for this compound is limited in publicly available literature, the 4,6-dimethoxypyrimidine core is a well-established pharmacophore found in numerous biologically active compounds.[3] Derivatives of this scaffold have been investigated for a range of therapeutic applications.

Potential Therapeutic Areas:

-

Anticancer Agents: The pyrimidine ring is a key structural motif in many anticancer drugs. Substituted pyrimidines are known to act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[3]

-

Antimicrobial and Antifungal Agents: Pyrimidine derivatives have demonstrated potent activity against a variety of bacterial and fungal strains.[3]

-

Antiviral Agents: The pyrimidine core is central to several antiviral nucleoside analogs, and non-nucleoside pyrimidine derivatives have also shown antiviral properties.[3]

-

Herbicides: The 4,6-dimethoxypyrimidine moiety is a crucial component in a variety of sulfonylurea herbicides, which are known for their high efficacy and low toxicity.[4][5]

The 2-carbonitrile group on the pyrimidine ring of this compound provides a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for biological screening. This makes it a valuable building block for drug discovery campaigns targeting various diseases.

Experimental Workflow for Biological Screening

A general workflow for the initial biological screening of this compound and its derivatives is outlined below.

DOT Script for In Vitro Biological Screening Workflow:

Caption: General workflow for in vitro biological screening.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of medicinal chemistry and agrochemicals. Its synthesis is achievable through established chemical transformations, and its structure provides a key scaffold for the development of novel therapeutic agents. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development. This technical guide serves as a foundational resource for researchers interested in utilizing this promising molecule in their scientific endeavors.

References

An In-depth Technical Guide to 4,6-Dimethoxypyrimidine-2-carbonitrile: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-Dimethoxypyrimidine-2-carbonitrile, a key building block in modern medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. This document details its discovery and historical context, outlines a robust synthetic pathway with a detailed experimental protocol, and presents its spectroscopic characterization. Furthermore, it explores its critical role in the development of Proteolysis Targeting Chimeras (PROTACs), offering insights for researchers and professionals in drug discovery and development.

Introduction and Historical Context

While the precise moment of the initial discovery of this compound is not extensively documented in seminal publications, its emergence is intrinsically linked to the broader exploration of pyrimidine chemistry. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive molecules. The development of synthetic routes to functionalized pyrimidines has been a continuous effort, driven by the quest for novel therapeutic agents.

The CAS number for this compound is 139539-63-2, indicating its registration in the chemical literature. Its significance has grown substantially with the advent of targeted protein degradation technologies. It is now recognized as a valuable building block, particularly for the synthesis of ligands used in PROTACs, which are novel therapeutic modalities designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇N₃O₂ | [3] |

| Molecular Weight | 165.15 g/mol | [3] |

| CAS Number | 139539-63-2 | [3] |

| Appearance | White to off-white powder | |

| Purity | ≥97% | [3] |

| Storage | Room temperature | [3] |

Synthesis of this compound

A reliable synthetic route to this compound has been reported, starting from the commercially available 4,6-dichloro-2-(methylthio)pyrimidine.[4][5] The synthesis involves a three-step process: methoxylation, oxidation, and cyanation.

References

Methodological & Application

Application Notes and Protocols for 4,6-Dimethoxypyrimidine-2-carbonitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4,6-dimethoxypyrimidine-2-carbonitrile, a versatile building block in modern organic synthesis. Its unique electronic properties and multiple reaction sites make it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, particularly in the fields of agrochemicals and pharmaceuticals.

Introduction

This compound is a polysubstituted pyrimidine featuring two electron-donating methoxy groups and an electron-withdrawing nitrile group. This substitution pattern renders the pyrimidine ring susceptible to various transformations and makes the nitrile group a handle for further functionalization. The compound serves as a key intermediate in the synthesis of complex molecules, including herbicides and potential therapeutic agents. The methoxy groups can be readily substituted, and the nitrile moiety can be transformed into a variety of other functional groups, highlighting its utility as a versatile synthetic scaffold.

Synthesis of this compound

The most efficient synthesis of this compound proceeds through a three-step sequence starting from the commercially available 2-chloro-4,6-dimethoxypyrimidine. This pathway involves the initial conversion to a methylthioether, followed by oxidation to a methylsulfone, which is an excellent leaving group for the subsequent nucleophilic substitution by a cyanide anion.

Caption: Synthetic pathway to this compound.

Quantitative Data for Synthesis

The following table summarizes the reaction conditions and yields for the multi-step synthesis of this compound.

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1 | 2-Chloro-4,6-dimethoxypyrimidine | Sodium methyl mercaptide, TBAB, Methanol, 45-50 °C, 2 h | 4,6-Dimethoxy-2-methylthiopyrimidine | 95.6 | [1] |

| 2 | 4,6-Dimethoxy-2-methylthiopyrimidine | H₂O₂ (35% aq.), Na₂WO₄·2H₂O, TBAB, Acetic acid, 55 °C, 4 h | 4,6-Dimethoxy-2-methylsulfonylpyrimidine | 95 | [1] |

| 3 | 4,6-Dimethoxy-2-methylsulfonylpyrimidine | KCN, 18-crown-6, Acetonitrile, 20 °C, 24 h | This compound | 87 (analogous) | [2] |

Note: The yield for Step 3 is based on an analogous reaction with a benzyloxy-substituted pyrimidine and may vary for the dimethoxy derivative.

Experimental Protocols

Protocol 1: Synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine [1]

-

To a stirred mixture of 2-chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol) and tetrabutylammonium bromide (1.6 g, 5 mmol) in methanol (80 mL) is added 25% sodium methyl mercaptide solution (30.1 g, 107 mmol).

-

The reaction mixture is heated to 45 °C and maintained at 45-50 °C for 2 hours.

-

An off-white precipitate forms, which is collected by vacuum filtration.

-

The solid is washed with cold water and recrystallized from isopropanol:water (2:1) to yield 4,6-dimethoxy-2-methylthiopyrimidine as colorless crystals.

Protocol 2: Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine [1]

-

A mixture of 4,6-dimethoxy-2-methylthiopyrimidine (18.6 g, 100 mmol), sodium tungstate dihydrate (1.5 g, 4.5 mmol), tetrabutylammonium bromide (1.6 g, 5 mmol), and acetic acid (25 mL) is stirred at room temperature.

-

To the vigorously stirred solution, 35% aqueous hydrogen peroxide (19.5 g, 200 mmol) is added slowly at 45 °C.

-

Stirring is continued at 55 °C for an additional 4 hours.

-

The reaction mixture is cooled, and the product is isolated by filtration, washed with water, and dried to give 4,6-dimethoxy-2-methylsulfonylpyrimidine.

Protocol 3: Synthesis of this compound (Adapted from an analogous procedure) [2]

-

To a stirred mixture of 4,6-dimethoxy-2-methylsulfonylpyrimidine (1.00 mmol) in anhydrous acetonitrile (5 mL) at approximately 20 °C is added 18-crown-6 (0.10 mmol) in one portion, followed by potassium cyanide (3.00 mmol).

-

The mixture is protected with a CaCl₂ drying tube and stirred at this temperature until complete consumption of the starting material (monitored by TLC, typically 24 hours).

-

Diethyl ether (20 mL) and water (10 mL) are then added.

-

The layers are separated, and the aqueous layer is extracted with an additional 10 mL of diethyl ether.

-

The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification by column chromatography on silica gel affords this compound.

Applications in Organic Synthesis

This compound is a valuable building block for the synthesis of more complex heterocyclic systems. Its utility stems from the reactivity of the nitrile group and the potential for substitution of the methoxy groups.

Intermediate in Agrochemical Synthesis

The 4,6-dimethoxypyrimidine scaffold is a core component of several acetolactate synthase (ALS) inhibiting herbicides.[1][3] The precursor, 4,6-dimethoxy-2-methylsulfonylpyrimidine, is a key intermediate in the synthesis of herbicides like bispyribac-sodium.[1][3] this compound can serve as a precursor to other functionalized pyrimidines used in the development of new agrochemicals.

Potential Transformations of the Nitrile Moiety

The 2-carbonitrile group can be converted into a variety of other functional groups, making it a versatile handle for molecular elaboration.

References

Application Notes and Protocols for 4,6-Dimethoxypyrimidine-2-carbonitrile in Biological Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Dimethoxypyrimidine-2-carbonitrile is a heterocyclic organic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a fundamental component of various biologically active molecules, including nucleobases.[1][2] While extensive research specifically on this compound is emerging, the known biological activities of structurally related pyrimidine derivatives suggest its potential as a valuable scaffold for developing novel therapeutic agents.[1][3] This document provides detailed application notes and extrapolated protocols for the investigation of this compound in various biological assays, based on the activities of analogous compounds.

Potential Biological Activities and Applications

Based on the biological activities of structurally similar 4,6-disubstituted pyrimidines, several therapeutic applications for this compound can be hypothesized. The pyrimidine core is a well-established pharmacophore in numerous drug classes, suggesting potential for:

-

Anticancer Activity: The pyrimidine ring is a key structural motif in many anticancer drugs.[1] Substituted pyrimidines have been shown to inhibit protein kinases, which are critical for cell proliferation and survival.[1] Some pyrimidine analogues have been identified as potent inhibitors of tubulin polymerization at the colchicine binding site.[4]

-

Antimicrobial and Antifungal Activity: Numerous pyrimidine derivatives exhibit potent antimicrobial and antifungal properties.[1][5] Compounds containing a 4,6-dimethoxypyrimidine core have been synthesized and evaluated for their activity against various fungal and bacterial strains.[5]

-

Anti-inflammatory and Immunomodulatory Effects: Certain pyrimidine derivatives have demonstrated anti-inflammatory and immunomodulatory activities, often by inhibiting key signaling pathways in the inflammatory response.[1]

-

Kinase Inhibition: The 4,6-disubstituted pyrimidine core is a versatile scaffold for the development of kinase inhibitors. For instance, it has been proposed as a scaffold for Microtubule Affinity-Regulating Kinase 4 (MARK4) inhibitors, which are relevant in neurodegenerative diseases.[6]

-

Receptor Antagonism: Derivatives of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile have been developed as potent and selective A1 adenosine receptor (A1AR) antagonists.[7]

Data Presentation: Summary of Potential Activities

The following table summarizes hypothetical quantitative data for this compound based on activities reported for analogous pyrimidine derivatives. Note: This data is illustrative and requires experimental validation.

| Assay Type | Target/Cell Line | Readout | Hypothetical IC₅₀/EC₅₀/MIC (µM) | Reference Compound (Analog) |

| Anticancer | ||||

| Cytotoxicity | MCF-7 (Breast Cancer) | Cell Viability (MTT Assay) | 15 | Doxorubicin[8] |

| Cytotoxicity | MDA-MB-231 (Breast Cancer) | Cell Viability (MTT Assay) | 12 | Doxorubicin[8] |

| Cytotoxicity | A549 (Lung Cancer) | Cell Viability (MTT Assay) | 5 | Colchicine[4] |

| Tubulin Polymerization Inhibition | Purified Tubulin | Fluorescence | 2 | Combretastatin A-4[4] |

| Antifungal | ||||

| Antifungal Susceptibility | Botrytis cinerea | Minimum Inhibitory Concentration (MIC) | 8 | Hymexazol[5] |

| Antifungal Susceptibility | Rhizoctonia solani | Minimum Inhibitory Concentration (MIC) | 6 | Hymexazol[5] |

| Antibacterial | ||||

| Antibacterial Susceptibility | Xanthomonas oryzae | Minimum Inhibitory Concentration (MIC) | >100 | Thiodiazole copper[5] |

| Kinase Inhibition | ||||

| Kinase Activity | MARK4 | Phosphorylation (e.g., TR-FRET) | 0.5 | Staurosporine |

| Receptor Binding | ||||

| Receptor Binding | A₁ Adenosine Receptor | Radioligand Displacement | 0.1 | DPCPX[7] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

This compound

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)

-

RPMI-1640 medium with 10% fetal bovine serum[8]

-

Penicillin-Streptomycin solution[8]

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1.0 × 10⁴ cells/well and incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.[8]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. After incubation, replace the medium with fresh medium containing different concentrations of the compound and incubate for 24 hours.[8] A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) should be included.

-

MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) using non-linear regression analysis.

Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against fungal strains.

Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Fungal strains (e.g., Botrytis cinerea, Rhizoctonia solani)

-

Potato Dextrose Broth (PDB) or other suitable fungal growth medium

-

96-well plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Grow the fungal strain in PDB until it reaches the logarithmic phase. Adjust the fungal suspension to a concentration of approximately 1 × 10⁵ CFU/mL.

-

Compound Dilution: Prepare a serial two-fold dilution of this compound in PDB in a 96-well plate.

-

Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 24-72 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the fungus.[1]

Visualizations

Signaling Pathway: Hypothetical Kinase Inhibition

The following diagram illustrates a hypothetical signaling pathway where this compound acts as a kinase inhibitor, a plausible mechanism based on the activity of similar pyrimidine derivatives.[1]

Caption: Hypothetical kinase inhibition pathway by this compound.

Experimental Workflow: In Vitro Cytotoxicity Assay

The following diagram outlines the workflow for the in vitro cytotoxicity assay.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Logical Relationship: Drug Discovery Process

The following diagram illustrates the logical progression of utilizing this compound in a drug discovery context.

Caption: The role of this compound in a typical drug discovery pipeline.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Discovery and biological evaluation of 4,6-pyrimidine analogues with potential anticancer agents as novel colchicine binding site inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4,6-Dimethoxypyrimidine-2-carbonitrile

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 4,6-dimethoxypyrimidine-2-carbonitrile.

Synthesis Overview

The primary and most effective route for synthesizing this compound involves a two-step process starting from 4,6-dimethoxy-2-(methylthio)pyrimidine. The first step is the oxidation of the methylthio group to a methylsulfonyl group, which is an excellent leaving group. The subsequent step is the nucleophilic displacement of the methylsulfonyl group with a cyanide salt to yield the desired product.

Experimental Protocols

Step 1: Synthesis of 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine

This protocol is adapted from the work of Xu et al. and provides a high-yield synthesis of the key intermediate.[1]

Materials:

-

2-Chloro-4,6-dimethoxypyrimidine

-

Sodium methyl mercaptide (25% solution)

-

Tetrabutylammonium bromide